![molecular formula C8H12O5 B2737594 (2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid CAS No. 2059912-72-8](/img/structure/B2737594.png)
(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid
Overview
Description
(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid, commonly known as MTHF, is a compound that is widely used in scientific research. It is a derivative of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids in the human body. MTHF is synthesized through a complex process and is used in various biochemical and physiological studies.
Mechanism of Action
MTHF acts as a coenzyme in various biochemical reactions, including the synthesis of nucleic acids and amino acids. It is essential for the conversion of homocysteine to methionine, which is an important amino acid in protein synthesis. MTHF also plays a role in the synthesis of neurotransmitters, which are essential for proper brain function.
Biochemical and Physiological Effects:
MTHF has various biochemical and physiological effects on the human body. It is essential for the synthesis of nucleic acids and amino acids, which are essential for cell growth and division. MTHF also plays a role in the metabolism of homocysteine, which is associated with various health problems, including heart disease, stroke, and dementia. Research has shown that MTHF supplementation can reduce the risk of these health problems.
Advantages and Limitations for Lab Experiments
MTHF has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and widely available. However, MTHF is sensitive to light and heat, which can affect its stability and purity. It is also difficult to work with in large quantities, as it can be toxic at high concentrations.
Future Directions
There are several future directions for research on MTHF. One area of interest is the role of MTHF in epigenetics, the study of changes in gene expression that are not caused by changes in the DNA sequence. MTHF has been shown to play a role in DNA methylation, which is an important epigenetic mechanism. Another area of interest is the development of new drugs and therapies based on MTHF. Research has shown that MTHF supplementation can reduce the risk of various health problems, and there is potential for the development of new drugs that target MTHF-related pathways.
Synthesis Methods
The synthesis of MTHF involves several steps, starting from the reaction of pteridine with para-aminobenzoic acid to form dihydropteroic acid. This is then converted to tetrahydrofolic acid, which is further modified to produce MTHF. The process involves the use of various reagents and catalysts and requires strict control of reaction conditions to ensure high purity and yield.
Scientific Research Applications
MTHF is widely used in scientific research as a coenzyme in various biochemical reactions. It is essential for the synthesis of nucleic acids and amino acids, which are the building blocks of proteins. MTHF is also involved in the metabolism of homocysteine, a toxic amino acid that is associated with various health problems. Research on MTHF has led to the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(2R,4R,5R)-5-methoxycarbonyl-4-methyloxolane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h4-6H,3H2,1-2H3,(H,9,10)/t4-,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXCIXREPKZSZ-HSUXUTPPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@H]1C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid | |
CAS RN |
2307784-83-2 | |
Record name | rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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